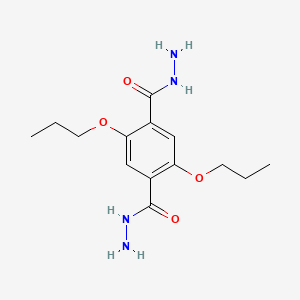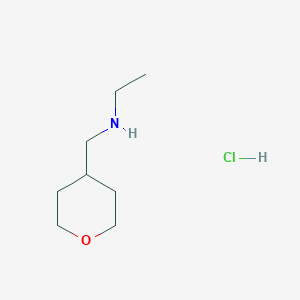
2,5-Dipropoxyterephthalohydrazide
Descripción general
Descripción
2,5-Dipropoxyterephthalohydrazide is a useful research compound. Its molecular formula is C14H22N4O4 and its molecular weight is 310.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dipropoxyterephthalohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dipropoxyterephthalohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Discovery and Bioactivity :
- Diketopiperazines, including compounds like 2,5-Dipropoxyterephthalohydrazide, have been shown to possess diverse bioactivities. These include anti-tumor, neuroprotective, immune, metabolic regulation, and various antibiotic and insecticidal activities (Wang, Wang, Ma, & Zhu, 2013).
- Specifically, 2,5-Diketopiperazines (DKPs) have shown potential in antitumor and antibacterial activities. However, their application in drug development requires further exploration (Jia et al., 2022).
Cancer Research :
- A novel 2,5-dihydroxybenzoate molybdenum(VI) complex has demonstrated enhanced antileukemic activity against human leukemia cell lines, suggesting its potential in cancer chemotherapy (Thomadaki, Karaliota, Litos, & Scorilas, 2007).
Agricultural Applications :
- Some 2,5-Diketopiperazines, similar in structure to 2,5-Dipropoxyterephthalohydrazide, have shown potential as herbicides. They demonstrated phytotoxic damage to specific plant leaves, akin to known herbicides like diquat (Mendes et al., 2022).
Material Science :
- In the field of materials science, certain polymers related to 2,5-Dipropoxyterephthalohydrazide have been investigated for their rheology modification properties in processing materials like polycarbonate (Tang, Qiu, Tuo, Zhang, & Liu, 2002).
Enzyme Activity Visualization :
- Novel compounds related to 2,5-Dipropoxyterephthalohydrazide have been used to effectively visualize enzyme activity in tissue sections, proving useful for histochemical purposes (Nachlas, Tsou, DE SOUZA, Cheng, & Seligman, 1957).
Neuroscience and Pharmacology :
- New derivatives from compounds similar to 2,5-Dipropoxyterephthalohydrazide have shown promising anticonvulsant activity with reduced neurotoxicity, indicating potential applications in neuroscience and pharmacology (Kulandasamy, Adhikari, & Stables, 2009).
Propiedades
IUPAC Name |
2,5-dipropoxybenzene-1,4-dicarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-3-5-21-11-7-10(14(20)18-16)12(22-6-4-2)8-9(11)13(19)17-15/h7-8H,3-6,15-16H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCJOWBWLAYYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1C(=O)NN)OCCC)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dipropoxyterephthalohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide](/img/structure/B8144076.png)




![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzaldehyde](/img/structure/B8144137.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(Ethane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8144141.png)
![2,2'-Bithiophene, 5,5'-dibromo-3,3'-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B8144150.png)
![9-Oxa-1,4-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B8144154.png)
